2-Bromo-4-iodomandelic acid
Description
2-Bromo-4-iodomandelic acid is a halogenated derivative of mandelic acid (α-hydroxybenzoic acid), characterized by a hydroxyl group (-OH) and a carboxylic acid (-COOH) attached to adjacent carbons on a benzene ring. The benzene ring is further substituted with bromine (Br) at position 2 and iodine (I) at position 4. This compound combines the structural features of mandelic acid with halogen atoms, which confer unique physicochemical properties.
Properties
Molecular Formula |
C8H6BrIO3 |
|---|---|
Molecular Weight |
356.94 g/mol |
IUPAC Name |
2-(2-bromo-4-iodophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrIO3/c9-6-3-4(10)1-2-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
LLEBNADVADIBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodomandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the bromination of 4-iodomandelic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-iodomandelic acid may involve a multi-step process starting from readily available precursors. The process includes the iodination of mandelic acid followed by bromination. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, solvent, and reaction time.
Chemical Reactions Analysis
Reduction Reactions
The carboxylic acid group in 2-bromo-4-iodomandelic acid can be reduced to yield derivatives such as alcohols or aldehydes. For example:
-
Reduction to Phenylacetic Acid Derivatives :
A Chinese patent (CN105646181A) describes the reduction of 2-bromo-4-hydroxymandelic acid to 2-bromo-4-hydroxyphenylacetic acid using stannous chloride (SnCl₂·2H₂O) in concentrated HCl .-
Conditions : 80°C, 3 hours.
-
Mechanism : The reaction proceeds via protonation of the hydroxyl group, followed by SnCl₂-mediated decarboxylation and reduction of the α-keto acid intermediate .
While this example involves a brominated hydroxymandelic acid, analogous reactivity is expected for 2-bromo-4-iodomandelic acid due to structural similarities.
-
Decarboxylation
The carboxylic acid group may undergo decarboxylation under acidic or oxidative conditions, forming aryl halides.
-
Hunsdiecker–Borodin-Type Reaction :
In the presence of halogenating agents (e.g., Br₂), mandelic acid derivatives can lose CO₂ to generate aryl halides .
Electrophilic Substitution
The aromatic ring’s reactivity is influenced by electron-withdrawing groups (Br, I) and the hydroxyl group.
-
Halogenation :
Bromine and iodine substituents direct further electrophilic substitution to specific positions.-
Meta-Directing Effects :
Bromine and iodine deactivate the ring, favoring substitution at positions activated by the hydroxyl group (e.g., para to -OH) . -
Catalysts :
Mandelic acid derivatives enhance regioselective bromination via halogen-bonding interactions with reagents like N-bromosuccinimide (NBS) .
-
Nucleophilic Aromatic Substitution
Iodine’s superior leaving-group ability compared to bromine enables selective substitution reactions.
-
Iodine Displacement :
The iodine atom in 2-bromo-4-iodomandelic acid can be replaced by nucleophiles (e.g., -OH, -NH₂) under basic conditions.-
Conditions :
-
Polar aprotic solvents (e.g., DMF).
-
Elevated temperatures (80–120°C).
-
-
Example :
Reaction with ammonia yields 2-bromo-4-aminomandelic acid.
-
Oxidation Reactions
The α-hydroxy acid structure is susceptible to oxidation.
-
Oxidation to α-Keto Acid :
-
Reagents : KMnO₄, CrO₃.
-
Product : 2-Bromo-4-iodobenzoylformic acid.
-
Coupling Reactions
The aryl halides participate in cross-coupling reactions.
-
Suzuki Coupling :
-
Substrates : Aryl boronic acids.
-
Catalyst : Pd(PPh₃)₄.
-
Product : Biaryl derivatives.
-
-
Ullmann Coupling :
-
Substrates : Aryl amines.
-
Catalyst : CuI.
-
Product : N-Aryl compounds.
-
Thermal Stability and Side Reactions
Under heat, competing reactions such as dehalogenation or rearrangement may occur.
Scientific Research Applications
2-Bromo-4-iodomandelic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-4-iodomandelic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-bromo-4-iodomandelic acid and related compounds from the evidence:
Key Observations:
- Functional Groups: 2-Bromo-4-iodomandelic acid uniquely combines hydroxyl and carboxylic acid groups, enabling dual reactivity (e.g., esterification or glycosylation). In contrast, 2-amino-4-bromobenzoic acid’s amino group facilitates amide bond formation, while 4-(bromomethyl)benzaldehyde’s aldehyde group is highly reactive toward nucleophiles .
- Halogen Effects : The larger iodine atom in 2-bromo-4-iodomandelic acid increases steric hindrance and polarizability compared to smaller halogens (Cl, Br), influencing solubility and leaving-group propensity in substitution reactions .
Physicochemical Properties
- Acidity: The hydroxyl and carboxylic acid groups in 2-bromo-4-iodomandelic acid result in stronger acidity (estimated pKa ~2.5) compared to 2-bromo-4-chlorobenzoic acid (pKa ~2.8) due to the electron-withdrawing effects of I and Br. 2-Amino-4-bromobenzoic acid, with an electron-donating amino group, exhibits a higher pKa (~4.5), reducing its acidity .
- Solubility : The biphenyl structure of 4'-bromobiphenyl-2-carboxylic acid reduces aqueous solubility compared to mandelic acid derivatives, which benefit from hydrophilic hydroxyl groups .
Q & A
Q. What are the standard protocols for synthesizing 2-Bromo-4-iodomandelic acid, and how can researchers verify its purity and structural integrity?
- Methodological Answer : Synthesis typically involves halogenation of mandelic acid derivatives under controlled conditions. Key steps include:
- Using spectroscopic techniques (e.g., -NMR, -NMR, IR) to confirm the presence of bromine and iodine substituents.
- Cross-referencing melting points and chromatographic data (HPLC, GC-MS) with literature values from databases like SciFinder or Reaxys to validate purity .
- Employing elemental analysis to verify stoichiometric ratios of Br and I.
Q. How can researchers design experiments to study the reactivity of 2-Bromo-4-iodomandelic acid in nucleophilic substitution reactions?
- Methodological Answer :
- Optimize reaction conditions (solvent polarity, temperature, catalysts) to favor either bromine or iodine substitution. For example:
- Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to activate the C-I bond for substitution .
- Compare reaction kinetics via -NMR monitoring to track intermediate formation.
- Include control experiments with mono-halogenated analogs (e.g., 4-iodomandelic acid) to isolate substituent effects .
Advanced Research Questions
Q. How should researchers address contradictory data in the catalytic efficiency of 2-Bromo-4-iodomandelic acid in asymmetric synthesis?
- Methodological Answer :
- Systematic Error Analysis :
- Replicate experiments using standardized conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental variability.
- Compare results across multiple analytical methods (e.g., chiral HPLC vs. optical rotation) to identify method-specific biases .
- Data Interpretation :
- Use statistical tools (e.g., ANOVA) to assess significance of yield variations.
- Publish negative results with detailed procedural notes to aid reproducibility .
Q. What strategies can resolve challenges in synthesizing enantiomerically pure 2-Bromo-4-iodomandelic acid?
- Methodological Answer :
- Chiral Resolution :
- Employ diastereomeric salt formation using resolving agents like cinchona alkaloids.
- Optimize crystallization conditions (solvent ratio, cooling rate) to enhance enantiomeric excess (ee) .
- Stereochemical Analysis :
- Use X-ray crystallography to confirm absolute configuration.
- Validate ee via Mosher ester derivatization and -NMR analysis .
Q. How can researchers evaluate the biological activity of 2-Bromo-4-iodomandelic acid while mitigating cytotoxicity risks?
- Methodological Answer :
- Toxicity Screening :
- Conduct preliminary cytotoxicity assays (e.g., MTT, Live/Dead staining) on mammalian cell lines (e.g., HEK-293) at varying concentrations (10–100 µM) .
- Targeted Bioactivity :
- Use molecular docking simulations to predict interactions with enzymes (e.g., mandelate racemase).
- Validate inhibition via enzyme activity assays (e.g., UV-Vis monitoring of cofactor depletion) .
Data Analysis and Reproducibility
Q. What are best practices for reconciling discrepancies between computational predictions and experimental results for 2-Bromo-4-iodomandelic acid’s thermodynamic properties?
- Methodological Answer :
- Computational Calibration :
- Validate DFT calculations (e.g., Gibbs free energy of formation) against experimental calorimetry data.
- Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model halogen-heavy systems .
- Error Documentation :
- Report confidence intervals for computational outputs and experimental replicates .
Q. How can researchers ensure reproducibility in scaled-up syntheses of 2-Bromo-4-iodomandelic acid?
- Methodological Answer :
- Process Optimization :
- Perform Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent addition rate).
- Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Batch Consistency :
- Publish detailed procedural logs, including deviations (e.g., ambient humidity, equipment calibration dates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
